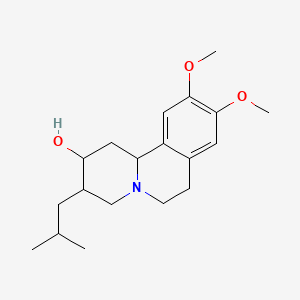![molecular formula C₉H₁₄D₃NO₄ B1145062 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid CAS No. 375379-71-8](/img/no-structure.png)
3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” is a derivative of amino acids with a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is used in organic synthesis and can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a BOC group involves the addition of the BOC group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” includes a tert-butyloxycarbonyl (BOC) group attached to an amine . The BOC group is a protecting group used in organic synthesis .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” include its molecular formula C8H16N2O4 , and it is a solid at 20 degrees Celsius . It is soluble in methanol .Mécanisme D'action
Safety and Hazards
The compound “3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid” can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and if skin irritation occurs, getting medical advice/attention .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid involves the protection of the amino group, followed by alkylation and deprotection to obtain the final product.", "Starting Materials": [ "N-tert-butoxycarbonyl glycine-d3", "Methyl iodide", "Sodium hydroxide", "Ethanol", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of the amino group using N-tert-butoxycarbonyl glycine-d3 and sodium hydroxide in ethanol", "Alkylation of the protected amino group using methyl iodide in ethanol", "Deprotection of the tert-butoxycarbonyl group using hydrochloric acid in diethyl ether", "Purification of the final product" ] } | |
Numéro CAS |
375379-71-8 |
Nom du produit |
3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic-d3 Acid |
Formule moléculaire |
C₉H₁₄D₃NO₄ |
Poids moléculaire |
206.25 |
Synonymes |
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid; 3-(tert-Butoxycarbonylamino)-2-methylpropionic-d3 Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methoxybenzo[pqr]tetraphene](/img/structure/B1144987.png)




![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)
